(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride
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Overview
Description
(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is often used in research and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethylated precursor with an amine source in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid or p-toluenesulfonic acid for elimination reactions . The conditions often involve specific temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R)-butan-2-ol: Shares a similar backbone but lacks the trifluoromethyl groups, resulting in different chemical properties.
Benzimidazoles: A class of compounds with similar applications in medicine and industry but different structural features.
Uniqueness
The presence of multiple fluorine atoms in (2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butan-1-ol hydrochloride imparts unique properties such as increased stability, reactivity, and binding affinity. These characteristics make it distinct from other similar compounds and valuable in various scientific and industrial applications.
Properties
CAS No. |
2613299-91-3 |
---|---|
Molecular Formula |
C5H8ClF6NO |
Molecular Weight |
247.6 |
Purity |
95 |
Origin of Product |
United States |
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